N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide, also known as BIBX 1382, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of compounds containing the 1H-benzo[d]imidazol moiety has been extensively studied, showing significant biological activities. These compounds exhibit a range of pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.
- Antitumor Effects : A study on new benzimidazoles revealed their potent antitumor effects against several cancer cell lines, highlighting their inhibitory activities against Aurora A kinase and KSP, important targets in cancer therapy (El‐All et al., 2015). This indicates the potential of such compounds in developing new anticancer drugs.
- Corrosion Inhibition : Benzimidazole derivatives were found to exhibit excellent corrosion inhibition properties for mild steel in acidic environments, suggesting their applicability in protecting industrial materials (Chaouiki et al., 2020). Such inhibitors are crucial in extending the lifespan of metal components in corrosive conditions.
- Antidepressant Agents : Research on benzimidazole compounds has extended into the realm of neuropsychiatric disorders, with some derivatives showing promising results as antidepressant agents. The synthesis and evaluation of novel benzimidazole derivatives have demonstrated significant antidepressant activity, offering a potential pathway for the development of new treatments for depression (Theivendren et al., 2017).
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23(11-6-16-31(29,30)17-18-7-2-1-3-8-18)25-20-14-12-19(13-15-20)24-26-21-9-4-5-10-22(21)27-24/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYDAARTIVKHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.